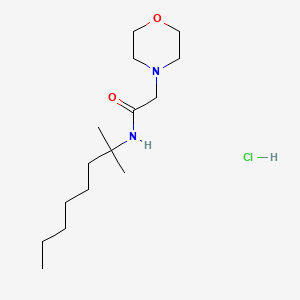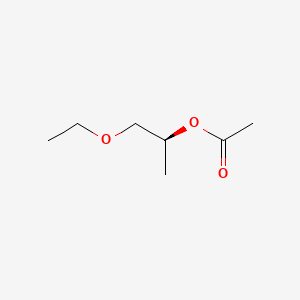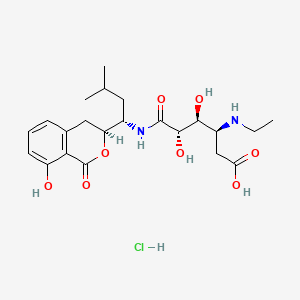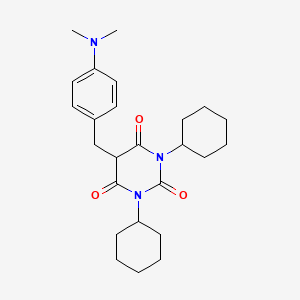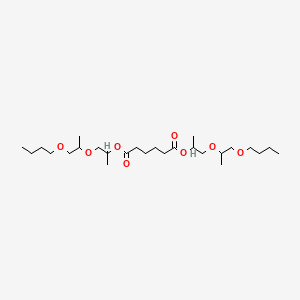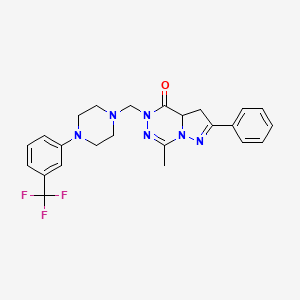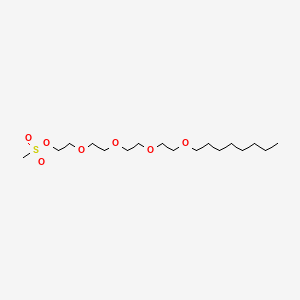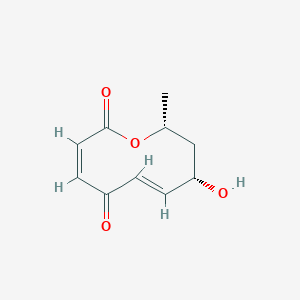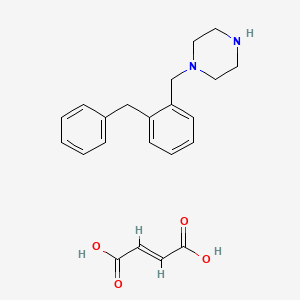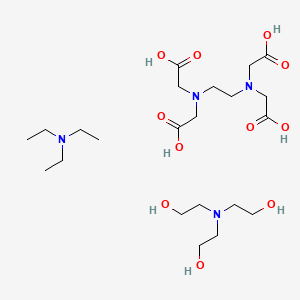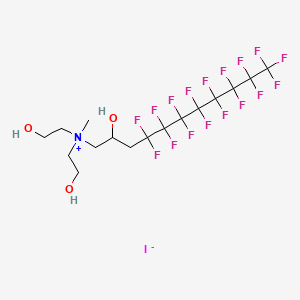
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide is a fluorinated quaternary ammonium compound. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and surfactant characteristics. It is used in various applications, particularly in the fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide typically involves the following steps:
Fluorination: The starting material, undecyl alcohol, undergoes fluorination to introduce the heptadecafluoro groups. This step often requires the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions.
Quaternization: The fluorinated intermediate is then reacted with bis(2-hydroxyethyl)methylamine in the presence of a suitable alkylating agent, such as methyl iodide, to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure consistent product quality.
Purification: Employing purification techniques such as distillation, crystallization, or chromatography to obtain the desired purity level.
化学反应分析
Types of Reactions
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The hydroxyl groups in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while nucleophilic substitution can result in the formation of various substituted derivatives.
科学研究应用
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide has several scientific research applications:
Surfactants: Used as surfactants in various formulations due to its amphiphilic nature.
Materials Science: Employed in the development of hydrophobic and oleophobic coatings.
Biomedical Research: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Analytical Chemistry: Utilized in the preparation of stationary phases for chromatography.
作用机制
The mechanism of action of (4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide involves its interaction with various molecular targets:
Surfactant Action: The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases.
Antimicrobial Activity: The quaternary ammonium group disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: The compound can form micelles or vesicles that encapsulate drugs, enhancing their solubility and bioavailability.
相似化合物的比较
Similar Compounds
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: A related compound with similar fluorinated alkyl chain but lacks the quaternary ammonium group.
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid: Another similar compound with a carboxylic acid group instead of the quaternary ammonium group.
Uniqueness
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-2-hydroxyundecyl)bis(2-hydroxyethyl)methylammonium iodide is unique due to its combination of fluorinated alkyl chain and quaternary ammonium group, which imparts both hydrophobic and cationic properties. This dual functionality makes it particularly useful in applications requiring both surfactant and antimicrobial properties.
属性
CAS 编号 |
93776-18-2 |
|---|---|
分子式 |
C16H19F17INO3 |
分子量 |
723.20 g/mol |
IUPAC 名称 |
(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoro-2-hydroxyundecyl)-bis(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C16H19F17NO3.HI/c1-34(2-4-35,3-5-36)7-8(37)6-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33;/h8,35-37H,2-7H2,1H3;1H/q+1;/p-1 |
InChI 键 |
FLUXYIDFACKMRM-UHFFFAOYSA-M |
规范 SMILES |
C[N+](CCO)(CCO)CC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



